molecular formula C6H5N3S B1298100 [1,2,4]Triazolo[4,3-a]pyridine-3-thiol CAS No. 6952-68-7

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B1298100
CAS No.: 6952-68-7
M. Wt: 151.19 g/mol
InChI Key: ZQMDNIPQCWNIMG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that features a fused triazole and pyridine ring system with a thiol group at the third position.

Mechanism of Action

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .

Mode of Action

The compound interacts with IDO1, inhibiting its catalytic activity . This inhibition is achieved through the compound’s novel chemotype, based on a [1,2,4] triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among heme binding moieties, and its use has resulted in an improvement of potency to sub-micromolar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1’s role in this pathway is the conversion of tryptophan into kynurenines . By inhibiting IDO1, the compound disrupts this conversion, affecting the balance between immune tolerance and immunity .

Pharmacokinetics

It is noted that the compound exhibits excellent in vitro metabolic stability , which could potentially impact its bioavailability.

Result of Action

The inhibition of IDO1 by this compound can boost the immune response, making it a promising strategy in cancer immunotherapy . It can work in synergy with other immunotherapeutic agents, enhancing their efficacy .

Action Environment

The action of this compound can be influenced by the tumor microenvironment, where IDO1 is often overexpressed

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan Additionally, this compound can bind to metal ions, forming complexes that may influence various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . By modulating the activity of such kinases, this compound can influence cell proliferation and apoptosis, making it a potential candidate for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its interaction with IDO1 involves binding to the heme group of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition can lead to changes in immune cell function and has implications for cancer therapy. Additionally, this compound can form hydrogen bonds with proteins, stabilizing or destabilizing their structures and affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . This compound can also influence metabolic flux by interacting with key enzymes and cofactors, altering the levels of metabolites and affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with hydrazides, followed by cyclization and dehydration under microwave irradiation . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazole ring under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact and enhance the sustainability of the production process .

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The triazole and pyridine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products:

Chemistry:

    Catalysis: this compound derivatives are used as ligands in coordination chemistry and catalysis.

    Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219772
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-68-7
Record name 1,2,4-Triazolo(4,3-a)pyridine-3-thiol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-68-7
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Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-thiol
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Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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